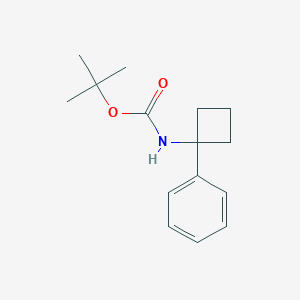

tert-Butyl (1-phenylcyclobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-phenylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-14(2,3)18-13(17)16-15(10-7-11-15)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVQFQOLZGZJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 1 Phenylcyclobutyl Carbamate and Its Key Precursors

Retrosynthetic Analysis of the tert-Butyl (1-phenylcyclobutyl)carbamate Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the carbamate's nitrogen-carbon bond. This bond is synthetically formed via a nucleophilic attack of an amine onto an activated carbonyl group.

This initial disconnection simplifies the target molecule into two key fragments:

1-Phenylcyclobutylamine (B101158) : This is the core amine structure, containing the unique 1-phenylcyclobutyl motif. ontosight.ai

A tert-butoxycarbonyl (Boc) donating reagent : Typically, this is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which serves as the electrophile for the N-tert-butoxycarbonylation reaction. total-synthesis.comjk-sci.com

Further retrosynthetic analysis of the 1-phenylcyclobutylamine precursor points to two main synthetic strategies. A carbon-nitrogen bond disconnection suggests a precursor like a 1-phenylcyclobutanol, which can be converted to the amine. This alcohol can be traced back to the reaction between a phenyl nucleophile (such as a phenyl Grignard reagent or phenyllithium) and cyclobutanone (B123998). Alternatively, the phenyl-cyclobutane bond can be disconnected, suggesting a reaction between a cyclobutylamine (B51885) derivative and a phenylating agent. The most common and practical approach, however, involves building the phenyl-substituted ring from cyclobutanone.

Classical and Contemporary Approaches to N-tert-Butoxycarbonylation of Amines

The protection of amines as their tert-butoxycarbonyl (Boc) derivatives is one of the most fundamental and widely used transformations in organic synthesis, particularly in peptide and medicinal chemistry. jk-sci.comchemistrysteps.com The Boc group effectively moderates the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions. chemistrysteps.com Its stability in basic, nucleophilic, and reductive conditions, coupled with its easy removal under acidic conditions, makes it an invaluable tool. total-synthesis.commasterorganicchemistry.com

Reaction Conditions and Catalytic Systems for Boc Installation

The most prevalent method for the N-tert-butoxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (Boc₂O). jk-sci.com The reaction mechanism proceeds via the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (t-butyl carbonate) that subsequently decomposes to carbon dioxide and tert-butoxide. total-synthesis.commasterorganicchemistry.com

While the reaction can proceed without a base, one is often added to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. total-synthesis.com Common bases include triethylamine (B128534) (TEA) and sodium hydroxide. total-synthesis.comjk-sci.com The reaction is versatile and can be performed in various solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and even under greener, catalyst-free conditions using water or glycerol. jk-sci.comrsc.orgresearchgate.netnih.gov

To enhance reaction efficiency and selectivity, various catalytic systems have been developed. These catalysts often work by activating the Boc₂O reagent.

| Catalyst System | Solvent | Key Features |

| Iodine (catalytic) | Solvent-free | Efficient for various aryl and aliphatic amines at room temperature. organic-chemistry.org |

| **Perchloric acid on silica-gel (HClO₄–SiO₂) ** | Solvent-free | Highly efficient, inexpensive, and reusable catalyst for chemoselective N-Boc protection. organic-chemistry.org |

| 1-Alkyl-3-methylimidazolium ionic liquids | Ionic Liquid | Acts as a catalyst by electrophilically activating Boc₂O through hydrogen bonding. organic-chemistry.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Serves as both solvent and catalyst; allows for simple, chemoselective mono-N-Boc protection and is recyclable. organic-chemistry.org |

Chemoselectivity and Orthogonal Protection Strategies in Boc Chemistry

A significant advantage of Boc protection is its high chemoselectivity. Amines are generally more nucleophilic than alcohols, allowing for the selective N-protection of amino alcohols without significant formation of O-protected byproducts. total-synthesis.comorganic-chemistry.org Specialized conditions, such as using water as a solvent, can further enhance this selectivity, preventing side reactions like the formation of isocyanates or ureas. rsc.orgresearchgate.netorganic-chemistry.org

The concept of orthogonal protection is central to the synthesis of complex molecules with multiple functional groups. fiveable.me This strategy employs protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact. fiveable.me The Boc group is a cornerstone of this strategy due to its acid lability. It is cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbonyl oxygen, leading to the elimination of a stable tert-butyl cation and the release of the free amine after decarboxylation of the intermediate carbamic acid. chemistrysteps.commasterorganicchemistry.com

This property makes the Boc group orthogonal to several other widely used protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl): Removed under basic conditions (e.g., piperidine). total-synthesis.commasterorganicchemistry.com

Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.commasterorganicchemistry.com

Alloc (Allyloxycarbonyl): Cleaved using transition metal catalysis (e.g., Palladium). total-synthesis.com

This orthogonality is critical in automated solid-phase peptide synthesis (SPPS), where Boc and Fmoc strategies allow for the precise, stepwise assembly of amino acid chains. fiveable.me

Strategies for Constructing the 1-Phenylcyclobutylamine Core

The cyclobutane (B1203170) ring, with a ring strain of approximately 26-27 kcal/mol, is a recurring motif in natural products and a valuable synthetic intermediate. researchgate.netscribd.com Its inherent strain makes it susceptible to ring-opening reactions, providing pathways to more complex acyclic molecules, but also presents challenges in its construction. researchgate.netnih.gov

Cyclobutane Ring Formation Methodologies in Complex Molecule Synthesis

Several reliable methods exist for the synthesis of cyclobutane rings. The most prominent among these are cycloaddition reactions and ring expansions.

[2+2] Cycloadditions : This is a powerful method for forming four-membered rings. Photochemical [2+2] cycloadditions, often involving enones, are common. scribd.comharvard.edu Thermal [2+2] cycloadditions are also utilized, particularly with ketenes, which are highly reactive substrates for this transformation. scribd.comharvard.edu Ruthenium-based photocatalysts can also promote the [2+2] cycloaddition of enones under visible light. organic-chemistry.org

Ring Expansions : Cyclobutanes can be formed through the expansion of smaller rings. For example, gold(I)-catalyzed ring expansion of alkynyl cyclopropanols can yield highly functionalized cyclobutanes. scribd.com

Intramolecular Cyclization : The reaction of 1,4-dihalobutanes or related derivatives with a nucleophile can lead to the formation of a cyclobutane ring, analogous to the Wurtz reaction. cutm.ac.in For instance, the cyclization of diethyl malonate with 1,3-dibromopropane (B121459) yields a cyclobutane derivative. cutm.ac.in

Synthetic Routes to Phenyl-Substituted Cyclobutyl Systems

To construct the 1-phenylcyclobutylamine core, the phenyl group must be incorporated into the cyclobutane system. The most direct approach begins with a pre-formed cyclobutane ring, typically cyclobutanone.

A key synthetic route involves the nucleophilic addition of a phenyl organometallic reagent to cyclobutanone.

Addition of Phenyl Nucleophile : Reacting cyclobutanone with phenyllithium (B1222949) or phenylmagnesium bromide (a Grignard reagent) yields 1-phenylcyclobutanol. acs.org

Conversion to Amine : The resulting tertiary alcohol can then be converted into the target amine, 1-phenylcyclobutylamine. This transformation can be achieved through various methods, such as a Ritter reaction or by conversion to an azide (B81097) followed by reduction. The direct amination of cyclobutanone derivatives is another viable pathway. ontosight.ai

Alternatively, modern cross-coupling reactions offer powerful tools for forming the aryl-cyclobutane bond. The Suzuki-Miyaura coupling reaction, for example, can be used to couple potassium cyclobutyltrifluoroborates with aryl chlorides to produce phenyl-substituted cyclobutanes. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides can provide access to structurally diverse phenyl-substituted cyclobutene (B1205218) and cyclobutane systems. organic-chemistry.orgorganic-chemistry.org These methods provide a modular approach to synthesizing a variety of substituted cyclobutyl systems.

Convergent and Linear Synthesis Pathways to this compound and its Key Precursors

The synthesis of this compound is most commonly achieved through a linear sequence that involves the formation of a key amine precursor, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. A key precursor for this synthesis is 1-phenylcyclobutan-1-amine. cymitquimica.com

A prominent and efficient method for preparing the N-alkyl amide core structure is the Ritter reaction. wikipedia.orgorganic-chemistry.org This reaction transforms a nitrile into an N-alkyl amide through the electrophilic addition of a carbenium ion. wikipedia.org For the synthesis of the precursor to this compound, this pathway would typically start from 1-phenylcyclobutanol. The alcohol is treated with a strong acid to generate a stable tertiary carbenium ion at the 1-position of the cyclobutane ring. This carbocation then reacts with a nitrile (e.g., hydrogen cyanide or acetonitrile), and subsequent hydrolysis of the resulting nitrilium ion furnishes the corresponding amide. wikipedia.orgorganic-chemistry.org Hydrolysis of this amide then yields the key intermediate, 1-phenylcyclobutan-1-amine.

Once the 1-phenylcyclobutan-1-amine precursor is obtained, the final step is the installation of the tert-butoxycarbonyl (Boc) group. This is a standard protection reaction in organic synthesis, typically accomplished by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

A modified version of the Ritter reaction offers a more direct route to N-tert-butyl amides, which are structurally related to the target carbamate (B1207046). This method involves reacting nitriles with tert-butyl acetate (B1210297) in the presence of a catalytic amount of sulfuric acid, achieving excellent yields for both aromatic and aliphatic nitriles. organic-chemistry.org This approach highlights the versatility of Ritter-type reactions in constructing sterically hindered amide and carbamate linkages. organic-chemistry.org

Table 1: Comparison of Synthetic Pathways to Amine Precursors

| Reaction Type | Starting Materials | Key Intermediates | Product Type | Reference |

|---|---|---|---|---|

| Classical Ritter Reaction | Tertiary Alcohol, Nitrile, Strong Acid | Carbenium ion, Nitrilium ion | N-alkyl amide | wikipedia.orgorganic-chemistry.org |

| Modified Ritter Reaction | Nitrile, tert-Butyl Acetate, H₂SO₄ (cat.) | - | N-tert-butyl amide | organic-chemistry.org |

| N-Boc Protection | Amine, Di-tert-butyl dicarbonate | - | tert-Butyl carbamate |

Novel and Sustainable Synthetic Routes for tert-Butyl Carbamates

Driven by the principles of green chemistry, significant research has focused on developing novel and more sustainable methods for carbamate synthesis. These modern approaches emphasize catalytic systems, one-pot procedures, and multicomponent reactions to enhance efficiency and reduce waste. google.comacs.org

Catalysis offers a powerful tool for developing efficient and selective carbamate syntheses. Various catalytic systems have been reported to promote the formation of carbamates under mild conditions.

Iron and Polyoxometalate Catalysis : The Ritter reaction can be catalyzed by systems such as iron(III) perchlorate (B79767) (Fe(ClO₄)₃·H₂O) or polyoxometalate-ionic liquids, providing convenient routes to amides from esters and nitriles. organic-chemistry.org

Nickel Boride Catalysis : A nickel boride catalyzed reduction of nitriles, using nickel(II) chloride and sodium borohydride, provides an environmentally benign method for preparing Boc-protected amines. organic-chemistry.org

Copper-Catalyzed Cross-Coupling : A mild, copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates allows for the synthesis of a wide range of carbamates. organic-chemistry.org

Organocatalysis with CO₂ : An innovative enantioselective synthesis of cyclic carbamates utilizes carbon dioxide as a C1 source. The reaction involves a bifunctional organocatalyst that facilitates the engagement of CO₂ with an unsaturated amine, leading to the formation of chiral cyclic carbamates. nih.gov

Table 2: Overview of Catalytic Methods for Carbamate and Amide Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Fe(ClO₄)₃·H₂O | Ritter Reaction | Esters, Nitriles | Convenient amide synthesis | organic-chemistry.org |

| Nickel Boride | Reductive Amination | Nitriles | Environmentally benign | organic-chemistry.org |

| Copper Catalyst | Cross-Coupling | Amines, Carbazates | Mild conditions, broad scope | organic-chemistry.org |

| Bifunctional Organocatalyst | CO₂ Capture/Cyclization | Unsaturated Amines, CO₂ | Enantioselective, uses CO₂ | nih.gov |

One-pot and multicomponent reactions represent a highly efficient strategy for synthesizing complex molecules like carbamates from simple precursors in a single operation. This approach improves step economy and minimizes waste by avoiding the isolation of intermediates. nih.gov

One-Pot Amide Synthesis from Carbamates : Researchers have developed efficient one-pot procedures to convert tert-butyl carbamates directly into amides using acyl halide-methanol mixtures. organic-chemistry.orgthieme-connect.com This method is particularly valuable when the intermediate amine is unstable. thieme-connect.com

Three-Component Carbamate Synthesis : An efficient synthesis of carbamates has been achieved through a three-component coupling of an amine, carbon dioxide (CO₂), and an organic halide, facilitated by cesium carbonate. This method proceeds under mild conditions with short reaction times. organic-chemistry.org

Curtius Rearrangement : Tert-butyl carbamates can be produced in high yields via a Curtius rearrangement. The process starts with a carboxylic acid, which is converted to an acyl azide using di-tert-butyl dicarbonate and sodium azide. The subsequent rearrangement in the presence of a zinc catalyst generates an isocyanate that is trapped to form the desired carbamate. organic-chemistry.org

Multicomponent Reactions (MCRs) : Classical MCRs like the Strecker reaction (amine, ketone/aldehyde, cyanide) and the Mannich reaction are foundational for producing α-amino nitrile and β-amino carbonyl compounds, respectively, which are versatile precursors for amines that can then be protected as tert-butyl carbamates. nih.govorgsyn.org

Reaction Mechanisms in the Chemistry of Tert Butyl 1 Phenylcyclobutyl Carbamate

Mechanistic Investigations of Boc Protecting Group Installation

The installation of the tert-butoxycarbonyl (Boc) group is a fundamental transformation for the protection of amines. In the case of tert-Butyl (1-phenylcyclobutyl)carbamate, the process involves the reaction of 1-phenylcyclobutanamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The mechanism proceeds via nucleophilic acylation. The nitrogen atom of the 1-phenylcyclobutanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butoxide group, which is unstable. The tert-butoxide rapidly decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then deprotonates the protonated amine, yielding the stable N-Boc protected product, this compound, and tert-butanol (B103910) as a byproduct. The release of carbon dioxide gas helps to drive the reaction to completion.

Table 1: Key Components in Boc Protection of 1-phenylcyclobutanamine

| Reactant/Reagent | Role | Product/Byproduct |

| 1-phenylcyclobutanamine | Nucleophile (Amine) | This compound |

| Di-tert-butyl dicarbonate | Electrophile (Boc Source) | Carbon Dioxide |

| tert-Butanol |

Acid-Catalyzed Deprotection of tert-Butyl Carbamates: Formation and Fate of tert-Butyl Cations

The removal of the Boc protecting group is typically achieved under acidic conditions, a reaction that proceeds through a well-understood mechanism. This process is critical for liberating the free amine for subsequent synthetic steps.

The deprotection mechanism initiates with the protonation of the carbamate's carbonyl oxygen by an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). commonorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic. The next step involves the cleavage of the oxygen-tert-butyl bond, which results in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and an unstable carbamic acid intermediate. commonorganicchemistry.com The carbamic acid readily undergoes spontaneous decarboxylation, releasing the free amine (as its ammonium (B1175870) salt under the acidic conditions) and carbon dioxide gas. commonorganicchemistry.com

The fate of the tert-butyl cation is dependent on the reaction conditions and the nucleophiles present. commonorganicchemistry.com

Deprotonation: The cation can be deprotonated, often by the conjugate base of the acid used (e.g., trifluoroacetate), to form isobutylene (B52900), a gaseous byproduct. stackexchange.comechemi.com

Trapping by Nucleophiles: If a suitable nucleophile or scavenger is present in the reaction mixture, it can trap the cation. nih.gov For instance, in the presence of water, the cation can be quenched to form tert-butanol. stackexchange.com

Alkylation: The tert-butyl cation can act as an alkylating agent, potentially reacting with other nucleophilic species in the medium, such as certain amino acid side chains (e.g., tryptophan and methionine) or the solvent itself. nih.gov In TFA, it can form t-butyl trifluoroacetate (B77799). nih.gov

Polymerization: Under certain conditions, the cation can initiate the polymerization of the isobutylene formed, leading to isobutylene oligomers. commonorganicchemistry.com

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed complex dependencies. For instance, deprotection using HCl can exhibit a second-order dependence on the acid concentration. acs.org In contrast, deprotection with TFA may require a large excess of acid. acs.org The choice of acid is crucial; mild reagents like aqueous phosphoric acid have also been shown to effectively deprotect tert-butyl carbamates with good selectivity. nih.gov

Table 2: Conditions and Products in Acid-Catalyzed Boc Deprotection

| Acid Reagent | Key Mechanistic Steps | Fate of tert-Butyl Cation |

| Hydrochloric Acid (HCl) | Protonation, C-O bond cleavage, Decarboxylation | Deprotonation to isobutylene, Polymerization commonorganicchemistry.com |

| Trifluoroacetic Acid (TFA) | Protonation, C-O bond cleavage, Decarboxylation | Deprotonation to isobutylene, Trapping to form t-butyl trifluoroacetate stackexchange.comnih.gov |

| Aqueous Phosphoric Acid | Mild protonation and cleavage | Formation of tert-butanol (in aqueous media) nih.gov |

Reaction Pathways Involving the Cyclobutane (B1203170) Ring in this compound

The cyclobutane ring in this compound possesses significant ring strain, which makes it susceptible to specific types of reactions that are less common in larger, more stable cycloalkanes.

Strain-Driven Ring Opening: The inherent strain of the four-membered ring can be released through ring-opening reactions. For example, under UV irradiation, the cyclobutane ring can undergo a [2+2] cycloreversion, leading to the formation of a styrene (B11656) derivative.

C–H Functionalization: The cyclobutyl moiety can also be a site for direct functionalization. Selective halogenation, for instance with N-bromosuccinimide (NBS), can occur at the 3-position of the cyclobutane ring. Oxidation of the ring is also possible using reagents like manganese dioxide (MnO₂), which can lead to a diketone derivative.

Rearrangements: Under certain acidic or catalytic conditions, cyclobutane derivatives can undergo rearrangements. While direct functionalization of cyclobutanols can be challenging due to competing ring-opening reactions or Friedel-Crafts type self-coupling, specific catalytic systems can control the reaction pathways. researchgate.net

Table 3: Selected Reactions of the Cyclobutane Ring

| Reaction Type | Conditions | Outcome | Citation |

| [2+2] Cycloreversion | UV irradiation (254 nm) in benzene | Ring opening to a styrene derivative | |

| Halogenation | N-Bromosuccinimide (NBS) in CCl₄ | Bromination at the 3-position | |

| Oxidation | Manganese Dioxide (MnO₂) | Formation of a diketone derivative |

Carbamate (B1207046) Functional Group Transformations and Rearrangements

Beyond its role as a protecting group, the carbamate functional group itself can participate in various chemical transformations and rearrangements. The chemical nature of carbamates can be described as a hybrid of an ester and an amide, which imparts significant chemical stability due to resonance. nih.govacs.org

Synthesis via Rearrangement: The formation of carbamates can be achieved through several named reactions involving rearrangements. The Curtius rearrangement is a prominent example, where an acyl azide (B81097), often generated in situ from a carboxylic acid, thermally decomposes to an isocyanate intermediate. nih.govorganic-chemistry.org This highly reactive isocyanate is then trapped by an alcohol (in this context, tert-butanol or a precursor) to form the corresponding carbamate. nih.gov Similarly, the Hofmann rearrangement of a primary carboxamide can also be adapted to produce a carbamate. acs.org

Hydrolysis: Besides acid-catalyzed deprotection, carbamates can be hydrolyzed under basic conditions. The mechanism under basic conditions differs and typically involves the formation of a carbamic acid, which then decomposes to the amine and carbon dioxide. nih.gov

Conformational Restriction: The carbamate group imposes a degree of conformational rigidity due to the delocalization of the nitrogen lone pair into the carbonyl group. acs.orgnih.gov This feature is significant in medicinal chemistry for modulating molecular interactions. nih.gov

Table 4: Notable Transformations Related to the Carbamate Group

| Transformation | Description | Key Intermediate |

| Curtius Rearrangement | A method for synthesizing carbamates from carboxylic acids via an acyl azide. nih.govorganic-chemistry.org | Isocyanate |

| Hofmann Rearrangement | A method to convert primary carboxamides into carbamates. acs.org | Isocyanate |

| Basic Hydrolysis | Cleavage of the carbamate under basic conditions to yield an amine and carbon dioxide. nih.gov | Carbamic Acid |

Stereochemical Aspects and Stereoselective Synthesis of Tert Butyl 1 Phenylcyclobutyl Carbamate Derivatives

Enantioselective and Diastereoselective Synthesis of Chiral 1-Phenylcyclobutylamine (B101158) Precursors

The synthesis of enantiomerically enriched 1-phenylcyclobutylamine, the direct precursor to tert-butyl (1-phenylcyclobutyl)carbamate, presents a significant synthetic challenge due to the sterically hindered quaternary carbon center. While specific methods for the direct asymmetric synthesis of 1-phenylcyclobutylamine are not extensively documented in publicly available literature, general strategies for the stereoselective construction of substituted cyclobutane (B1203170) rings can be applied. These methods often rely on cycloaddition reactions or Michael additions to pre-existing cyclobutene (B1205218) systems. rsc.orgchemistryviews.orgresearchgate.net

Diastereoselective approaches often involve the reaction of a prochiral cyclobutene with a chiral reagent or the use of a chiral auxiliary to guide the stereochemical outcome. For instance, the Michael addition of nucleophiles to chiral cyclobutene derivatives can proceed with high diastereoselectivity, controlled by the existing stereocenters on the ring. researchgate.net Another powerful strategy involves the [2+2] cycloaddition of alkenes, which can be rendered enantioselective through the use of chiral catalysts. chemistryviews.org Visible-light-induced cycloadditions have also emerged as a modern tool for the synthesis of chiral cyclobutane frameworks. chemistryviews.org

The following table summarizes representative examples of stereoselective syntheses of substituted cyclobutanes, illustrating the types of reactions, catalysts, and conditions that could be adapted for the synthesis of chiral 1-phenylcyclobutylamine precursors.

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric/Enantiomeric Ratio | Key Findings |

| aza-Michael Addition | N-Heterocycles, Bromocyclobutanes | DBU | >95:5 dr | Efficient formation of N-heterocycle-substituted cyclobutanes with high diastereoselectivity. researchgate.net |

| [2+2] Photocycloaddition | Alkenes | Ir(dFppy)3 (photosensitizer) | High dr and ee | Directing-group-free enantioselective synthesis of chiral cyclobutanes. chemistryviews.org |

| Sulfa-Michael Addition | Thiols, Cyclobutenes | Chiral Squaramide | up to 99.7:0.3 er | Highly enantioselective synthesis of thio-substituted cyclobutanes. rsc.orgnih.gov |

| Hydrophosphination | Acyl Bicyclobutanes, Diarylphosphines | Cu(I) or Cu(II) Catalyst | >20:1 dr | Catalyst-controlled regiodivergent synthesis of multi-substituted cyclobutanes with high diastereoselectivity. nih.gov |

This table presents data from syntheses of related cyclobutane derivatives to illustrate potential synthetic strategies.

Control of Stereochemistry during Boc Protection and Deprotection

The protection of the amino group of 1-phenylcyclobutylamine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. organic-chemistry.org This reaction is generally considered to be stereoretentive, meaning that if one starts with an enantiomerically pure amine, the resulting N-Boc protected carbamate (B1207046) should also be enantiomerically pure. The reaction mechanism involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent, a process that does not directly involve the chiral center. organic-chemistry.org

Similarly, the deprotection of the Boc group, typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), is also generally expected to proceed with retention of configuration. The mechanism involves the protonation of the carbamate oxygen followed by the loss of the tert-butyl cation and subsequent decarboxylation to release the free amine. This process also does not directly impact the stereochemical integrity of the adjacent chiral center.

However, it is crucial to consider the potential for racemization of the chiral benzylic amine under certain conditions. The quaternary stereocenter in 1-phenylcyclobutylamine, being benzylic, could be susceptible to racemization if any reaction conditions promote the formation of a planar, achiral intermediate, such as a carbocation or a carbanion. While the standard Boc protection and deprotection protocols are generally mild and unlikely to cause racemization, the stability of this specific stereocenter has not been extensively reported. Therefore, careful selection of reaction conditions and analysis of the stereochemical purity of the product are essential.

| Reaction | Reagents | General Stereochemical Outcome | Potential Issues for 1-Phenylcyclobutylamine |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Retention of configuration | While generally stereoretentive, harsh basic conditions could potentially lead to racemization of the benzylic stereocenter. |

| Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl | Retention of configuration | Strongly acidic conditions could potentially facilitate the formation of a transient benzylic carbocation, which could lead to racemization. |

Conformational Analysis of the Cyclobutyl Ring System in Carbamates

The four-membered cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to alleviate torsional strain. slideshare.net The introduction of bulky substituents on the ring significantly influences its conformational preferences. In the case of this compound, the C1 carbon is substituted with both a phenyl group and a tert-butoxycarbonylamino group.

Detailed conformational analysis of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling would be necessary to fully elucidate the preferred puckered conformation and the rotational barriers of the substituents. For instance, in related N-phenylformamide structures, both syn and anti conformations of the N-H bond relative to the C=O bond have been observed in the solid state, indicating that similar conformational isomerism could be present in this compound. nih.gov The interplay between the puckering of the cyclobutane ring and the rotational conformations of the phenyl and carbamate groups will ultimately define the three-dimensional shape of the molecule, which is a critical factor in its biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 1 Phenylcyclobutyl Carbamate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of a compound can be determined.

For tert-butyl carbamate (B1207046) analogues, ¹H NMR spectroscopy reveals characteristic signals for the tert-butyl group, the N-H proton of the carbamate, and the protons of the aryl and alkyl moieties. The tert-butyl group typically appears as a sharp singlet at approximately 1.4-1.5 ppm due to the nine equivalent protons. The carbamate N-H proton is often observed as a broad singlet, with its chemical shift being solvent-dependent.

In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group give rise to distinct signals around 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate group is typically found in the 152-156 ppm region. The signals for the aromatic and other aliphatic carbons provide further structural confirmation.

While specific spectral data for tert-butyl (1-phenylcyclobutyl)carbamate is not widely published, analysis of its close analogues allows for an accurate prediction of its spectral characteristics.

¹H and ¹³C NMR Data for Selected tert-Butyl Carbamate Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)tertambeed.comambeed.comtertambeed.comambeed.comtertambeed.comambeed.comBased on these analogues, the expected NMR signals for this compound would include a singlet around 1.5 ppm for the tert-butyl protons, multiplets for the phenyl group protons between 7.2 and 7.4 ppm, and complex multiplets for the cyclobutyl protons. The quaternary carbon of the cyclobutane (B1203170) ring attached to the nitrogen and phenyl group would appear downfield in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In tert-butyl carbamate derivatives, the key characteristic absorption bands are associated with the N-H and C=O groups of the carbamate moiety. The N-H stretching vibration typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the carbamate is a strong, prominent band usually found between 1680 and 1720 cm⁻¹. The C-O stretching vibrations of the ester part of the carbamate and the tert-butyl group also give rise to characteristic bands in the fingerprint region (1000-1300 cm⁻¹).

Characteristic IR Absorption Frequencies for tert-Butyl Carbamates

Vibrational ModeExpected Frequency Range (cm⁻¹)enaminestore.comFor this compound, the IR spectrum is expected to show a sharp peak around 3400 cm⁻¹ for the N-H stretch, strong absorption around 1700 cm⁻¹ for the carbamate C=O group, and multiple bands in the fingerprint region corresponding to the C-O, C-N, and C-C bond vibrations. Aromatic C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

Carbamates, including tert-butyl derivatives, exhibit characteristic fragmentation pathways in mass spectrometry. A common fragmentation involves the loss of the tert-butyl group as a stable carbocation, resulting in a prominent peak at m/z 57. Another typical fragmentation is the loss of carbon dioxide (44 Da) from the molecular ion or subsequent fragment ions. The molecular ion peak (M⁺) itself may be observed, which for this compound is expected at an m/z of approximately 247.33.

Predicted Mass Spectrometry Fragmentation for this compound

FragmentPredicted m/zAnalysis by high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Carbamate Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the electronic transitions and the presence of chromophores.

For this compound, the primary chromophore is the phenyl group. Aromatic systems typically exhibit characteristic absorption bands in the UV region. The phenyl ring is expected to show a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The carbamate group itself does not absorb strongly in the near-UV region but can influence the absorption of the phenyl ring. The solvent used can also affect the position and intensity of the absorption maxima (λmax).

Typical UV-Vis Absorption for Aromatic Carbamates

TransitionApproximate λmax (nm)The UV-Vis spectrum of this compound would be a key indicator of the presence of the aromatic ring and can be used for quantitative analysis of the compound in solution.

Computational Chemistry and Molecular Modeling of Tert Butyl 1 Phenylcyclobutyl Carbamate

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of molecules. For a molecule like tert-butyl (1-phenylcyclobutyl)carbamate, DFT calculations would be instrumental in determining its most stable three-dimensional shape (conformation) and the distribution of electrons within its structure.

Conformational Analysis: The conformational landscape of this compound is primarily defined by two key structural features: the carbamate (B1207046) group and the cyclobutane (B1203170) ring.

Cyclobutane Ring: The cyclobutane ring is not planar. To alleviate significant angle and torsional strain, it adopts a puckered or "butterfly" conformation. libretexts.orgsmolecule.com DFT calculations on cyclobutane derivatives show this puckering is a critical factor in their stability. smolecule.comproquest.com The energy barrier for the interconversion between puckered forms is typically low. smolecule.com For the target molecule, the bulky phenyl and carbamate substituents would significantly influence the preferred puckering mode of the cyclobutane ring.

Electronic Structure and Geometric Parameters: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key geometric parameters. nih.gov While specific data for the title compound is unavailable, studies on analogous structures provide representative values. For instance, research on tert-butyl N-(thiophen-2yl)carbamate and other carbamates allows for the estimation of bond lengths and angles within the carbamate functional group. nih.gov Similarly, computational studies of phenylcyclobutane and its derivatives provide insight into the geometry of the four-membered ring. mdpi.com

| Parameter | Typical Value (Angstroms Å or Degrees °) | Structural Feature | Reference/Comment |

|---|---|---|---|

| C=O Bond Length | ~1.22 - 1.25 Å | Carbamate Carbonyl | Typical double bond character. |

| C-N Bond Length | ~1.35 - 1.38 Å | Carbamate Amide | Partial double bond character due to resonance. |

| C-C-C Angle (Ring) | ~88° - 90° | Cyclobutane Ring | Deviates from ideal 109.5°, indicating angle strain. libretexts.org |

| Ring Puckering Angle | ~25° - 35° | Cyclobutane Ring | Angle of the "butterfly" conformation to reduce torsional strain. libretexts.org |

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations are essential for mapping out potential chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with them. ahievran.edu.tracs.org This is achieved by locating transition states on the potential energy surface. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. uni-regensburg.de

For this compound, a primary reaction of interest would be the acid-catalyzed removal (deprotection) of the tert-butyloxycarbonyl (Boc) group. researchgate.net Computational methods like DFT can model this process:

Reactant and Product Optimization: The geometries of the starting material (this compound) and the final product (1-phenylcyclobutanamine) are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the transition state structure for the reaction, such as the protonation of the carbamate followed by the loss of carbon dioxide and isobutylene (B52900). chemscene.com

Energy Profile: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy, a key predictor of reaction rate.

While no specific transition state analyses for the title compound have been published, general DFT studies on carbamate hydrolysis and deprotection confirm the utility of these methods for elucidating reaction mechanisms. mdpi.com Such calculations can predict whether a reaction will proceed and what the most likely pathway will be.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron wavefunction obtained from a DFT calculation into a more intuitive picture of chemical bonding. It provides information on electron density distribution, atomic charges, and the interactions between orbitals that contribute to molecular stability.

For this compound, NBO analysis would reveal:

Atomic Charges: It would quantify the partial positive and negative charges on each atom. In the carbamate group, the oxygen atoms are expected to be strongly electronegative (negative charge), while the carbonyl carbon would be electrophilic (positive charge). This charge distribution is critical for understanding intermolecular interactions and reactivity.

Hyperconjugation and Delocalization: NBO analysis can identify stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C=O bond (n -> π* interaction). This interaction is characteristic of amides and carbamates and is responsible for the partial double-bond character of the C-N bond and its rotational barrier.

| Atom/Group | Expected NBO Charge | Implication | Reference/Comment |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Site for hydrogen bonding and electrophilic attack. | Based on general carbamate studies. |

| Carbonyl Carbon (C=O) | Positive | Electrophilic center, susceptible to nucleophilic attack. | Based on general carbamate studies. smolecule.com |

| Nitrogen | Negative | Lone pair delocalized into the carbonyl group. | Based on general carbamate studies. |

| Phenyl Ring Carbons | Variable (Slightly Negative/Neutral) | π-electron system influences overall electronic properties. | General property of aromatic systems. |

HOMO-LUMO Energy Gap and Molecular Orbital Analysis in Related Carbamate Systems

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties.

Large HOMO-LUMO Gap: Implies high stability and low reactivity.

Small HOMO-LUMO Gap: Suggests the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the carbamate's nitrogen and oxygen atoms. The LUMO is likely centered on the antibonding orbitals of the phenyl ring and the carbonyl group.

A DFT study on the closely related tert-Butyl N-(thiophen-2yl)carbamate provides valuable reference data. nih.gov The calculated energies for this molecule using the B3LYP/6-311++G(d,p) level of theory offer a reasonable approximation for the electronic characteristics of a carbamate system.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.52 eV |

| LUMO Energy | -0.63 eV |

| HOMO-LUMO Gap (ΔE) | 5.89 eV |

| Data from computational analysis of tert-Butyl N-(thiophen-2yl)carbamate. nih.gov The presence of a phenyl ring instead of a thiophene (B33073) ring in the target compound would alter these values, but the general magnitude of the gap is expected to be similar, indicating a relatively stable compound. |

Molecular Dynamics Simulations for Conformational Landscape Exploration (General academic tool)

While DFT is excellent for finding stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation at a given temperature.

For this compound, an MD simulation would be an ideal tool to:

Explore Conformational Space: The molecule has several rotatable bonds. MD can simulate these rotations and the puckering of the cyclobutane ring, providing a comprehensive map of all accessible conformations and the relative time the molecule spends in each state.

Analyze Dynamic Behavior: MD can reveal the flexibility of different parts of the molecule. For example, it could show the range of motion of the tert-butyl and phenyl groups.

Simulate Solvent Effects: By including explicit solvent molecules (like water or an organic solvent) in the simulation box, MD can provide insight into how the solvent influences the conformational preferences of the molecule.

MD is a standard academic tool that complements static quantum chemical calculations by introducing the dimensions of time and temperature, offering a more complete understanding of a molecule's structural dynamics.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Amines and Nitrogen-Containing Heterocycles

The primary utility of tert-Butyl (1-phenylcyclobutyl)carbamate in synthesis stems from its function as a precursor to the 1-phenylcyclobutanamine moiety. The Boc protecting group is stable under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, but can be readily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. total-synthesis.comchemistrysteps.com This deprotection step unmasks the primary amine, which then becomes available for a wide array of synthetic transformations.

This liberated amine is a powerful nucleophile, serving as a key connection point for building more elaborate molecules. It can undergo reactions such as:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form complex amides and sulfonamides, respectively.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield complex secondary and tertiary amines. nih.govnih.govresearchgate.net

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

This versatility makes the compound a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules that target the central nervous system or function as enzyme inhibitors.

Furthermore, the deprotected 1-phenylcyclobutanamine is an essential building block for the synthesis of nitrogen-containing heterocycles, which are core structures in a vast number of pharmaceuticals. nih.govnih.gov By reacting the amine with appropriate bifunctional reagents, chemists can construct a variety of heterocyclic rings. For instance, reaction with diketones can lead to the formation of substituted pyrroles, while condensation with reagents containing two electrophilic sites can be used to forge larger rings like pyridines or diazepines. enamine.net The unique 1-phenylcyclobutyl group introduces a specific three-dimensional shape and rigidity into the final heterocyclic product, which can be crucial for its biological activity.

Table 1: Synthetic Applications in Complex Molecule Construction

| Target Molecule Class | Synthetic Strategy | Key Reagents for Amine Transformation |

|---|---|---|

| Complex Secondary/Tertiary Amines | Reductive Amination | Aldehydes/Ketones, Sodium triacetoxyborohydride (B8407120) (STAB) nih.gov |

| Complex Amides | Acylation | Acyl Chlorides, Carboxylic Acids with coupling agents (e.g., EDCI/HOBt) |

| Nitrogen-Containing Heterocycles | Cyclocondensation | 1,3-Diketones, Enaminones, other bifunctional electrophiles enamine.net |

| Sulfonamides | Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) with a base (e.g., Et3N) |

Participation in Cross-Coupling Reactions for Carbon-Carbon Bond Formation with Boronic Ester Derivatives

While this compound itself is not typically used directly in cross-coupling reactions, its scaffold is readily adaptable for such transformations, particularly the powerful Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst. organic-chemistry.orgillinois.edu

To engage the this compound scaffold in a Suzuki-Miyaura coupling, the phenyl ring can be functionalized, for example, through electrophilic aromatic substitution to install a halide (e.g., bromine or iodine). This halogenated derivative can then be coupled with a wide variety of boronic esters to append new aryl, heteroaryl, or alkyl groups.

Alternatively, more advanced strategies could involve the tertiary carbon atom. Although challenging, methods for the cross-coupling of tertiary organoboronic esters have been developed. nih.gov In a hypothetical sequence, the amine could be transformed into a leaving group, followed by a reaction to install a boronic ester at the tertiary position, which could then participate in stereospecific cross-coupling reactions. The development of rapid, homogeneous Suzuki-Miyaura coupling methods for alkylboronic esters further enhances the potential utility in complex syntheses. organic-chemistry.orgnih.gov

Table 2: Representative Scheme for Suzuki-Miyaura Cross-Coupling

| Step | Reactant(s) | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Halogenation | This compound | N-Bromosuccinimide (NBS), CCl₄ | tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate |

| 2. Cross-Coupling | Product from Step 1 + Aryl Boronic Ester (Ar-B(OR)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | tert-Butyl (1-(biphenyl-4-yl)cyclobutyl)carbamate |

Analogues and Derivatives of Tert Butyl 1 Phenylcyclobutyl Carbamate in Synthetic Research

Structure-Reactivity Relationships in Cyclobutyl-Containing Carbamates

The cyclobutane (B1203170) ring, a key feature of tert-butyl (1-phenylcyclobutyl)carbamate, imparts unique chemical properties that distinguish it from carbamates containing other cyclic or acyclic moieties. The reactivity of the carbamate (B1207046) is intrinsically linked to the structural and electronic characteristics of the four-membered ring.

The cyclobutane ring exists in a puckered conformation, which relieves some of the angle strain inherent in a planar structure. However, it still possesses moderate ring strain compared to the more flexible cyclopentane (B165970) and cyclohexane (B81311) rings, but is more stable and less prone to ring-opening reactions than the highly strained cyclopropane (B1198618) ring. researchgate.net This intermediate level of strain and conformational restriction influences the reactivity of the attached carbamate group. researchgate.net The carbon-carbon bonds within the cyclobutane ring exhibit a slightly increased p-character, while the carbon-hydrogen bonds have more s-character. researchgate.net These electronic effects can modulate the stability of the carbamate and its susceptibility to cleavage.

| Cycloalkyl Group | Relative Ring Strain | Conformational Flexibility | Impact on Carbamate Reactivity |

|---|---|---|---|

| Cyclopropyl | High | Low (Rigid) | Increased reactivity, susceptible to ring-opening reactions. researchgate.net |

| Cyclobutyl | Moderate | Moderate (Puckered) | Balanced stability and reactivity; generally stable but can be influenced by ring electronics. researchgate.net |

| Cyclopentyl/Cyclohexyl | Low | High (Flexible) | Reactivity is more akin to acyclic systems, primarily governed by steric and electronic factors of the carbamate itself. researchgate.net |

Synthesis and Reactivity of Modified tert-Butyl Carbamates with Varied Substituents on the Phenyl and Cyclobutyl Moieties

The synthesis of analogues of this compound allows for a systematic investigation of how substituents on the phenyl and cyclobutyl rings affect the molecule's properties. These modifications are typically introduced to alter electronic properties, steric hindrance, or to introduce new functional groups for further reactions.

Synthesis: The general and most common method for synthesizing these carbamates involves the reaction of the corresponding primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine (B128534). fishersci.co.uk The primary amine precursors, such as substituted 1-phenylcyclobutylamines, can be synthesized through various routes, including cobalt-catalyzed cross-coupling reactions to form the cyclobutane core. acs.org More advanced techniques, such as nickel-catalyzed amination of aryl carbamates, can also be employed to create diverse structures. nih.gov

Reactivity of Analogues: Modifications to the phenyl and cyclobutyl rings have predictable effects on the reactivity of the carbamate group.

Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring can influence the stability of the Boc group.

Electron-donating groups (e.g., -OCH₃, -NH₂) increase electron density on the nitrogen atom of the carbamate, potentially strengthening the N-C bond and making the Boc group slightly more stable.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density, which can make the carbamate more susceptible to cleavage under acidic conditions.

Cyclobutyl Ring Substituents: Adding substituents to the cyclobutyl ring primarily introduces steric effects. These can hinder the approach of reagents to the carbamate, potentially affecting both its formation and cleavage. For instance, a bulky group adjacent to the carbamate-bearing carbon could necessitate harsher deprotection conditions.

An example of a studied analogue is tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate, which introduces an additional nucleophilic site on the phenyl ring, allowing for further functionalization.

| Compound Name | Modification | Anticipated Effect on Reactivity |

|---|---|---|

| tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate | Electron-withdrawing -NO₂ group on the phenyl ring. | May increase the lability of the Boc group under acidic conditions. |

| tert-Butyl (1-(4-methoxyphenyl)cyclobutyl)carbamate | Electron-donating -OCH₃ group on the phenyl ring. | May slightly increase the stability of the Boc group. |

| tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate | -NH₂ group on the phenyl ring. | Provides a site for further synthetic elaboration. |

| tert-Butyl (2-methyl-1-phenylcyclobutyl)carbamate | Methyl group on the cyclobutyl ring. | Increases steric bulk, potentially hindering access to the carbamate group. |

Comparison with Other Amine Protecting Groups in Cyclobutyl Systems (e.g., Fmoc, Cbz)

In synthetic organic chemistry, particularly in peptide synthesis, the choice of an amine protecting group is critical. Besides the tert-butoxycarbonyl (Boc) group, other common carbamate protecting groups include fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com Their applicability to cyclobutyl systems depends on their stability, cleavage conditions, and orthogonality to other functional groups present in the molecule.

tert-Butoxycarbonyl (Boc): As discussed, the Boc group is installed using Boc₂O and is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA). fishersci.co.ukamericanpeptidesociety.orghighfine.com It is stable to most bases and nucleophiles, as well as to catalytic hydrogenation. organic-chemistry.org

Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is known for its lability to bases. total-synthesis.com It is typically removed using a solution of piperidine (B6355638) in an organic solvent like DMF. americanpeptidesociety.orgresearchgate.net This mild deprotection condition is a major advantage, especially for molecules containing acid-sensitive functionalities. The Fmoc group is stable to acidic conditions and catalytic hydrogenation, making it orthogonal to both Boc and Cbz. masterorganicchemistry.comhighfine.com In modern peptide synthesis, the Fmoc strategy has largely replaced the Boc strategy due to its milder deprotection process. americanpeptidesociety.orgiris-biotech.de

Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced by Max Bergmann and Leonidas Zervas, is a classic protecting group that is stable to both acidic and basic conditions. masterorganicchemistry.com Its primary method of removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl (B1604629) C-O bond. masterorganicchemistry.comtotal-synthesis.com It can also be removed by strong acids like HBr in acetic acid, but this is less common. highfine.com

If a molecule contains base-sensitive groups (e.g., esters), the base-labile Fmoc group would be a poor choice.

If a molecule has functional groups that would be reduced during hydrogenation (e.g., alkenes, alkynes, or some nitro groups), the Cbz group would be unsuitable.

If a molecule is sensitive to strong acid, the Boc group should be avoided.

The steric bulk of the 1-phenylcyclobutyl moiety does not significantly prevent the installation or removal of any of these groups, though reaction rates might be slightly slower compared to less hindered amines. The orthogonality of these three groups is a powerful tool, allowing for the selective deprotection of different amines within the same molecule, a common requirement in complex total synthesis. total-synthesis.comiris-biotech.de

| Protecting Group | Abbreviation | Key Stability | Primary Deprotection Reagent | Key Advantage in Cyclobutyl Systems |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Stable to base and hydrogenation. organic-chemistry.org | Strong acid (e.g., TFA). americanpeptidesociety.orgresearchgate.net | Robust protection, widely used in non-peptide chemistry. fishersci.co.uk |

| Fluorenylmethoxycarbonyl | Fmoc | Stable to acid and hydrogenation. highfine.com | Base (e.g., 20% Piperidine/DMF). masterorganicchemistry.comamericanpeptidesociety.org | Mild, base-mediated deprotection avoids harsh acidic conditions. total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Stable to acid and base. | Catalytic Hydrogenolysis (H₂/Pd). masterorganicchemistry.comtotal-synthesis.com | Orthogonal to acid- and base-labile groups; useful when reduction is feasible. |

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Strategies for tert-Butyl (1-phenylcyclobutyl)carbamate

The synthesis of carbamates, including this compound, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govacs.org Modern research is intensely focused on developing greener, safer, and more efficient synthetic routes.

A significant area of development is the utilization of carbon dioxide (CO₂) as a C1 source. nih.govacs.org This approach aligns with the principles of green chemistry by using a renewable, non-toxic, and abundant feedstock. acs.org Methodologies are being explored that involve the reaction of an amine with CO₂ to form a carbamate (B1207046) anion, which is then reacted with an electrophile. nih.govacs.org For instance, a three-component coupling of a primary amine, CO₂, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has been demonstrated for the synthesis of N-alkyl carbamates. acs.org Another sustainable approach involves reacting an organic primary amine with an organic halogen compound in the presence of a quaternary organic ammonium (B1175870) carbonate or bicarbonate, which can be regenerated and recycled. google.com

Deep eutectic solvents (DESs) are also emerging as promising media for carbamate synthesis. acs.org These solvents can act as both the reaction medium and catalyst, are often biodegradable, and can enhance reaction rates and selectivity. acs.orgmdpi.com For example, a choline (B1196258) chloride-based DES was found to be effective for the synthesis of carbamates from less reactive alkyl chlorides. acs.org

Table 1: Comparison of Synthetic Strategies for Carbamates

| Method | Key Reagents | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional Methods (e.g., Phosgene-based) | Phosgene, Isocyanates, Chloroformates | Well-established, versatile | Highly toxic reagents, harsh conditions, stoichiometric waste | nih.govacs.org |

| CO₂-Based Synthesis | Carbon Dioxide, Amine, Alkyl Halide, Base (e.g., DBU) | Uses renewable feedstock, reduced toxicity, atom economy | Requires optimization of catalysts and reaction conditions for high yields | nih.govacs.orgacs.org |

| Recyclable Carbonate Reagents | Quaternary Organic Ammonium Carbonate/Bicarbonate | Sustainable, reagent can be regenerated and recycled | Requires separation and regeneration steps, potentially complex process | google.com |

| Deep Eutectic Solvents (DESs) | Choline Chloride-based DES, Amine, Alkyl Halide | Greener solvent, can act as a catalyst, mild conditions | Substrate scope and scalability need further investigation | acs.orgmdpi.com |

Exploration of Novel Reactivity and Transformation Pathways of the Cyclobutyl Carbamate System

The chemical character of this compound is defined by the interplay between the sterically demanding tert-butoxycarbonyl (Boc) protecting group, the phenyl ring, and the strained cyclobutane (B1203170) core. The carbamate group itself is a stable "amide-ester" hybrid, less reactive than amides, which allows it to act as a robust protecting group during complex syntheses. nih.gov However, its true potential lies in the novel transformations that can be accessed.

The strained four-membered cyclobutane ring is a key feature that invites exploration. Ring-opening reactions, driven by the release of ring strain, can lead to the formation of linear, functionalized structures that would be difficult to synthesize otherwise. Research is underway to control these ring-opening pathways, potentially using photocatalysis or transition metal catalysis, to generate novel molecular scaffolds. For instance, chemoenzymatic strategies have been used to create optically active cyclopropane (B1198618) precursors that can undergo photochemical ring expansion to yield enantiopure cyclobutenoates, demonstrating the potential for transforming small rings into more complex structures. utdallas.edu

Furthermore, the development of methods for the direct C-H functionalization of the cyclobutane ring is a significant research frontier. calstate.edu Such methods would allow for the late-stage modification of the cyclobutyl scaffold, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. This could involve palladium-catalyzed C-H arylation using transient directing groups to install substituents at specific positions on the cyclobutane ring. calstate.edu

Advanced Stereocontrol in Complex Phenylcyclobutyl Carbamate Synthesis

The creation of specific stereoisomers is paramount in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. For structures like this compound, which contains a quaternary stereocenter, achieving high levels of stereocontrol is a significant synthetic challenge. calstate.edu

Emerging research focuses on asymmetric synthesis to produce enantiomerically pure or enriched phenylcyclobutylamines before the introduction of the carbamate group. One promising strategy involves the Lewis acid-catalyzed cycloaddition of bicyclo[1.1.0]butanes (BCBs) with other reagents to create stereodefined cyclobutylamine (B51885) derivatives. acs.orgnih.gov These methods offer modular and efficient routes to syn-diastereoselective cyclobutylamines under mild conditions. acs.orgnih.gov

Another approach is the stereoselective ring contraction of larger, more easily synthesized chiral rings, such as pyrrolidines. nih.gov The stereospecific conversion of substituted pyrrolidines can yield highly substituted cyclobutanes with retention of stereochemistry. nih.gov Additionally, the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has proven effective in the stereocontrolled synthesis of complex cyclic amines and could be adapted for phenylcyclobutylamine synthesis. mdpi.com These methods are key to producing specific isomers of complex carbamates for biological evaluation.

Table 2: Emerging Strategies for Stereocontrolled Cyclobutane Synthesis

| Strategy | Description | Key Features | References |

|---|---|---|---|

| Lewis Acid-Catalyzed Cycloaddition | Reaction of bicyclo[1.1.0]butanes (BCBs) with triazinanes. | Provides syn-diastereoselective cyclobutylamines; mild conditions; broad substrate scope. | acs.orgnih.gov |

| Ring Contraction | Stereospecific conversion of substituted pyrrolidines to cyclobutanes. | Preserves stereochemistry from the starting material; can generate congested sp³-rich carbocycles. | nih.gov |

| Chiral Auxiliary Control | Use of removable chiral groups, like N-tert-butanesulfinyl imines, to direct stereoselective additions. | Enables the synthesis of specific enantiomers; applicable to a wide range of substrates. | mdpi.com |

| Chemoenzymatic Synthesis | Enzyme-catalyzed carbene transfer followed by photochemical rearrangement. | Produces optically active cyclobutene (B1205218) derivatives with high enantiomeric excess. | utdallas.edu |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production presents challenges related to safety, efficiency, and consistency. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of carbamates and other fine chemicals. mdpi.comacs.orgvapourtec.com

For carbamate synthesis, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing exothermic reactions and handling reactive intermediates safely. acs.orgnih.gov Continuous-flow methodologies have been developed for synthesizing carbamates from CO₂ and amines, demonstrating faster reaction times and improved safety compared to batch processes. acs.org A Vapourtec E-series flow chemistry device, for example, has been used to produce carbamates in as little as 50 minutes with good to excellent yields. acs.org

The integration of automated synthesis platforms with flow reactors allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. vapourtec.com This automation can accelerate the optimization of the synthesis of this compound and its derivatives. By combining flow chemistry with automated systems, the production can be made more efficient, safer, and readily scalable, facilitating the translation of promising research compounds into commercially available materials. nih.gov

Q & A

Q. Answer :

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Avoid exposure to moisture, light, or acidic/basic environments .

- Monitor stability via periodic HPLC analysis; degradation products (e.g., free amine or tert-butanol) indicate compromised integrity.

Advanced: What strategies mitigate decomposition or impurity formation during large-scale synthesis of tert-butyl carbamates?

Q. Answer :

- Controlled addition rates : Slowly add Boc anhydride to prevent exothermic side reactions.

- In-situ monitoring : Use FTIR to track carbonyl peak (1720–1750 cm⁻¹) or inline HPLC for real-time feedback.

- Recrystallization : Purify crude product using non-polar solvents (e.g., hexane/EtOAc) to remove unreacted amine or diastereomers .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Q. Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and consult a physician .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can researchers design experiments to assess the reactivity of tert-butyl carbamates under varying catalytic conditions?

Q. Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, RuCl₃) under inert atmospheres for hydrogenolysis or cross-coupling reactions.

- Kinetic studies : Use differential scanning calorimetry (DSC) or isothermal calorimetry to measure activation energies.

- Reaction optimization : Vary temperature (25–100°C), pressure (1–5 bar H₂), or solvent polarity (THF vs. DMF) and monitor yields via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.